molecular formula C12H10BrNO3 B1486387 Ethyl 5-bromo-2-cyano-3-formylphenylacetate CAS No. 1805585-14-1

Ethyl 5-bromo-2-cyano-3-formylphenylacetate

Cat. No.: B1486387
CAS No.: 1805585-14-1
M. Wt: 296.12 g/mol
InChI Key: OYKBBSCRUGTHKC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-3-formylphenylacetate: is an organic compound with a complex structure that includes a bromine atom, a cyano group, a formyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyano-3-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and formyl groups under controlled conditions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-cyano-3-formylphenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce primary amines and alcohols.
  • Oxidation reactions result in carboxylic acids.

Scientific Research Applications

Chemistry: Ethyl 5-bromo-2-cyano-3-formylphenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and other functionalized derivatives.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and cyano-containing compounds on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-3-formylphenylacetate involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. The formyl group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These interactions enable the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

  • Ethyl 5-bromo-3-cyano-2-formylphenylacetate
  • Ethyl 5-bromo-2-cyano-4-formylphenylacetate

Comparison: Ethyl 5-bromo-2-cyano-3-formylphenylacetate is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-cyano-3-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(13)4-9(7-15)11(8)6-14/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKBBSCRUGTHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-2-cyano-3-formylphenylacetate
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Ethyl 5-bromo-2-cyano-3-formylphenylacetate
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